molecular formula C14H10BrClN2O4 B4091571 2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B4091571
M. Wt: 385.59 g/mol
InChI Key: WMLRKFKDNWBYLG-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-bromo-4-chlorophenol: This can be achieved by bromination of 4-chlorophenol using bromine in the presence of a suitable catalyst.

    Synthesis of 2-(2-bromo-4-chlorophenoxy)acetic acid: This involves the reaction of 2-bromo-4-chlorophenol with chloroacetic acid under basic conditions.

    Amidation: The final step involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetic acid with 4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, products can include various substituted phenoxyacetamides.

    Reduction: The major product would be 2-(2-bromo-4-chlorophenoxy)-N-(4-aminophenyl)acetamide.

    Oxidation: The major product would be a quinone derivative of the original compound.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could be involved in redox reactions, while the phenoxy and acetamide groups could facilitate binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)-N-phenylacetamide
  • 2-(2-chloro-4-bromophenoxy)-N-(4-nitrophenyl)acetamide
  • 2-(2-bromo-4-chlorophenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, as well as the nitro group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O4/c15-12-7-9(16)1-6-13(12)22-8-14(19)17-10-2-4-11(5-3-10)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLRKFKDNWBYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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